7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine

Eosinophil Peroxidase Enzyme Inhibition Inflammation

Sourcing dihalogenated pyrrolopyridine intermediates with reliable orthogonal reactivity often means long lead times and uncertain purity. 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-88-6) addresses this with consistent purity and a uniquely validated scaffold. • Enables sequential Suzuki-Miyaura (C7) then Buchwald-Hartwig (C3) diversification • Validated in LSD1 inhibitor programs (IC50 3.1 nM) and APA development (IC50 28 nM) • In stock for immediate global dispatch

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Cat. No. B12102260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H
InChIKeyHSDUSPADONKSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine: Strategic Scaffold Overview


7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1190309-88-6) is a dihalogenated heterocyclic compound comprising a pyrrole ring fused to a pyridine nucleus, with bromine at the 7-position and chlorine at the 3-position [1]. The pyrrolo[2,3-c]pyridine scaffold is recognized as a privileged structure in drug discovery, with validated applications as LSD1 inhibitors (e.g., compound 46 with IC50 = 3.1 nM) [2] and acid pump antagonists (APAs) [3]. This specific 7-bromo-3-chloro substitution pattern provides distinct reactivity and biological properties that differentiate it from mono‑halogenated analogs and other positional isomers, making it a valuable intermediate for the synthesis of kinase inhibitors and other bioactive molecules [1].

Why 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine Is Irreplaceable


The unique substitution pattern of 7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine is not interchangeable with mono‑halogenated derivatives (e.g., 7‑bromo‑1H‑pyrrolo[2,3‑c]pyridine or 3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine) or with isomers such as pyrrolo[3,2‑b]pyridine and pyrrolo[2,3‑b]pyridine. The presence of both bromine and chlorine atoms at distinct positions enables selective, sequential cross‑coupling reactions—such as Suzuki–Miyaura and Buchwald–Hartwig aminations—that are impossible with mono‑halogenated analogs [1]. Furthermore, the specific pyrrolo[2,3‑c]pyridine isomeric form has been validated as a template for LSD1 inhibitors and acid pump antagonists, while other isomeric forms (e.g., pyrrolo[2,3‑b]pyridine) are employed for different kinase targets (CHK1/CHK2) [2]. This functional divergence is underscored by quantitative differences in biological activity and synthetic utility presented below.

Quantitative Evidence: 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine vs. Analogs


EPX Bromination Inhibition

The target compound exhibits a documented IC50 value of 360 nM for inhibition of human eosinophil peroxidase (EPX) bromination activity [1]. While direct EPX inhibition data for the mono‑halogenated analogs 7‑bromo‑1H‑pyrrolo[2,3‑c]pyridine and 3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine are not publicly available, this provides a baseline for procurement decisions in EPX‑focused programs. As a class‑level inference, the dihalogenated scaffold is known to confer higher cytotoxicity than mono‑bromo or di‑bromo analogs in other pyrrolopyridine systems [2].

Eosinophil Peroxidase Enzyme Inhibition Inflammation

LSD1 Inhibitor Class Validation

While 7‑bromo‑3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine itself is an intermediate, the pyrrolo[2,3‑c]pyridine scaffold has been validated as a highly potent LSD1 inhibitor class. Compound 46 (LSD1‑UM‑109) demonstrates an IC50 of 3.1 nM in LSD1 enzymatic assays and inhibits cell growth with IC50 values of 0.6 nM (MV4;11 acute leukemia) and 1.1 nM (H1417 small‑cell lung cancer) [1]. In contrast, pyrrolo[2,3‑b]pyridine derivatives are primarily employed as CHK1/CHK2 kinase inhibitors [2], and pyrrolo[3,2‑b]pyridine isomers target distinct kinases [3].

LSD1 Epigenetics Oncology

Sequential Cross-Coupling Reactivity

The bromo and chloro functional groups at the 7‑ and 3‑positions respectively exhibit differential reactivity, enabling selective, sequential cross‑coupling reactions [1]. Specifically, the bromine atom at position 7 is more reactive in Suzuki–Miyaura couplings than the chlorine at position 3, allowing for sequential functionalization with two distinct aryl/heteroaryl groups. This orthogonal reactivity is not possible with mono‑halogenated analogs (e.g., 7‑bromo‑1H‑pyrrolo[2,3‑c]pyridine) which offer only a single reactive site .

Suzuki–Miyaura Buchwald–Hartwig Medicinal Chemistry

Physicochemical Profile vs. Analogs

The molecular weight of 7‑bromo‑3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine is 231.48 g/mol, intermediate between the mono‑bromo analog (7‑bromo‑1H‑pyrrolo[2,3‑c]pyridine, MW = 197.03) and heavier dihalogenated analogs . The calculated lipophilicity (cLogP) for the dihalogenated scaffold is higher than mono‑halogenated analogs, influencing both passive permeability and protein binding in biological assays [1].

Physicochemical Properties Drug‑likeness Procurement

Key Applications for 7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine


LSD1 Inhibitor Lead Optimization

Procure 7‑bromo‑3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine as a key intermediate for synthesizing pyrrolo[2,3‑c]pyridine‑based LSD1 inhibitors. The scaffold has demonstrated potent enzymatic inhibition (IC50 = 3.1 nM) and cellular activity in acute leukemia and small‑cell lung cancer models [1]. The dihalogenated core allows sequential introduction of diverse substituents to explore SAR around the LSD1 binding pocket.

Kinase Inhibitor Library via Sequential Cross-Coupling

Utilize the orthogonal reactivity of the 7‑bromo and 3‑chloro groups to generate focused libraries of pyrrolo[2,3‑c]pyridine‑based kinase inhibitors. The bromine atom at position 7 participates preferentially in Suzuki–Miyaura couplings, while the chlorine at position 3 can be subsequently functionalized via Buchwald–Hartwig amination or additional cross‑coupling reactions [2]. This enables efficient diversification from a single intermediate.

Eosinophil Peroxidase (EPX) Inhibitor Discovery

Employ 7‑bromo‑3‑chloro‑1H‑pyrrolo[2,3‑c]pyridine as a starting scaffold for EPX inhibitor development, with a documented IC50 of 360 nM against human EPX bromination activity [3]. This provides a validated starting point for structure‑based optimization campaigns targeting inflammatory and allergic diseases.

Acid Pump Antagonist (APA) Scaffold Exploration

Use the pyrrolo[2,3‑c]pyridine core to develop novel acid pump antagonists (APAs) for gastroesophageal reflux disease (GERD). Derivatives of this scaffold have demonstrated potent H⁺/K⁺‑ATPase inhibition (IC50 = 28–29 nM) [4]. The dihalogenated intermediate enables introduction of lipophilic and polar substituents at both the 3‑ and 7‑positions to optimize potency and developability profiles.

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